molecular formula C13H20N2O4 B1660182 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol CAS No. 727993-72-8

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol

Cat. No.: B1660182
CAS No.: 727993-72-8
M. Wt: 268.31
InChI Key: SWWDWKVINFZOTG-UHFFFAOYSA-N
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Description

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a Boc-protected amino group and a methoxy group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy group and the ethanol moiety. One common method involves the reaction of 2-methoxy-4-pyridinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The methoxy group and ethanol moiety contribute to the compound’s solubility and reactivity, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and solubility properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)-6-methoxypyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)15-10-8-14-11(18-4)7-9(10)5-6-16/h7-8,16H,5-6H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWDWKVINFZOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152723
Record name 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-72-8
Record name 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727993-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-(2-hydroxyethyl)-6-methoxy-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol
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